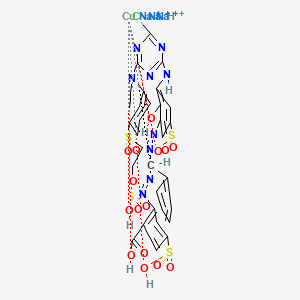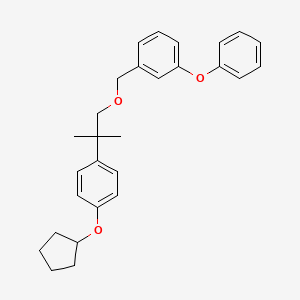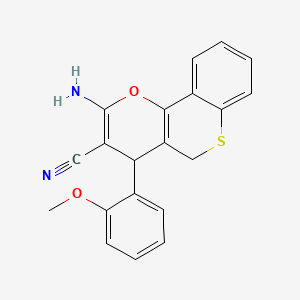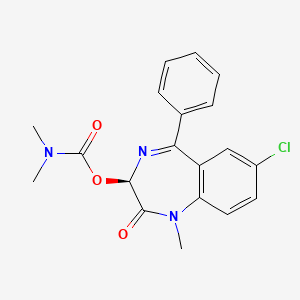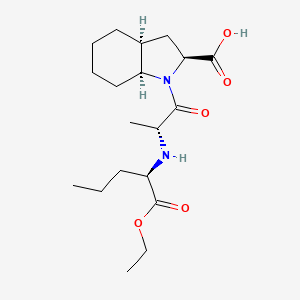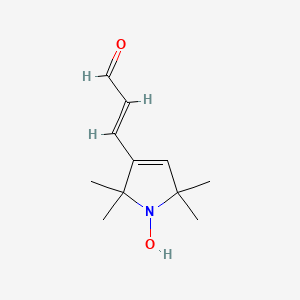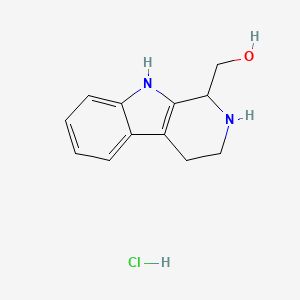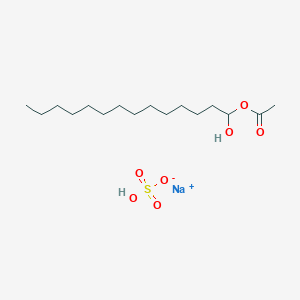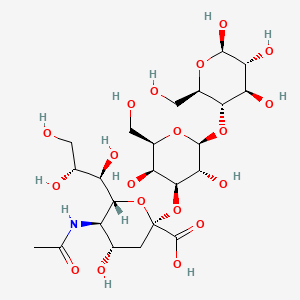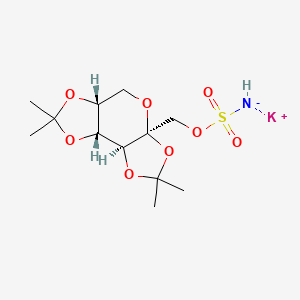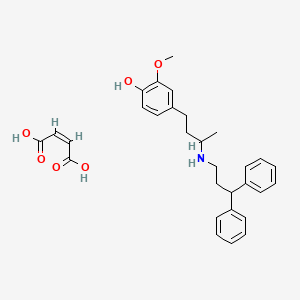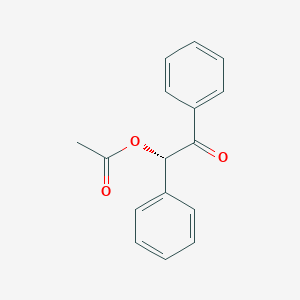
2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-methoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-methoxy-3-methyl- is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with various functional groups, including a chloro-methoxyphenyl group and a methoxy-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-methoxy-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of Substituents: The chloro-methoxyphenyl group and the methoxy-methyl group are introduced through nucleophilic substitution reactions. These reactions often involve the use of reagents such as chloro-methoxybenzyl chloride and methoxy-methyl chloride in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro-methoxyphenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-methoxy-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity. Molecular docking studies have shown favorable interactions with proteins involved in inflammation and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar pyrimidinedione cores but different substituents.
Triazole-pyrimidine hybrids: Compounds combining triazole and pyrimidine moieties, studied for their neuroprotective and anti-inflammatory properties.
Coumarin-based trisubstituted methanes: Compounds with a uracil scaffold, known for their anthelmintic properties.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-methoxy-3-methyl- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Propiedades
Número CAS |
121593-84-8 |
|---|---|
Fórmula molecular |
C14H15ClN2O4 |
Peso molecular |
310.73 g/mol |
Nombre IUPAC |
1-[(3-chloro-4-methoxyphenyl)methyl]-6-methoxy-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O4/c1-16-12(18)7-13(21-3)17(14(16)19)8-9-4-5-11(20-2)10(15)6-9/h4-7H,8H2,1-3H3 |
Clave InChI |
WIDNHAMMWMRIIL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


